

In-Depth Technical Guide to Risedronic Acid-d4: Certificate of Analysis and Purity

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Compound of Interest

Compound Name: *Risedronic acid-d4*

Cat. No.: *B563608*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical certification and purity assessment of **Risedronic acid-d4**. It is designed to offer researchers, scientists, and professionals in drug development a thorough understanding of the quality control parameters, analytical methodologies, and biochemical context of this stable isotope-labeled compound.

Certificate of Analysis Overview

A Certificate of Analysis (CoA) for **Risedronic acid-d4** provides critical data on its identity, purity, and quality. While specific values may vary between manufacturing lots, a typical CoA will include the information summarized in the tables below. Deuterated standards used as internal standards in quantitative bioanalysis typically have a chemical and isotopic purity of 98% or higher.^{[1][2]}

Identification and Chemical Properties

Parameter	Specification
Compound Name	Risedronic acid-d4
Chemical Name	(1-hydroxy-2-(pyridin-3-yl-d4)ethane-1,1-diyl)bis(phosphonic acid)
Molecular Formula	C ₇ H ₇ D ₄ NO ₇ P ₂
Molecular Weight	287.14 g/mol
CAS Number	1035438-80-2
Appearance	White to Off-White Solid
Solubility	Soluble in Water

Purity and Quality Control

Analytical Test	Typical Specification
Chromatographic Purity (HPLC)	≥98%
Isotopic Purity (Mass Spectrometry)	≥98% Deuterium Incorporation
¹ H-NMR Spectroscopy	Conforms to Structure
Mass Spectrometry (MS)	Conforms to Molecular Weight
Residual Solvents	Meets USP <467> Requirements
Water Content (Karl Fischer)	≤1.0%

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of **Risedronic acid-d4**. The following protocols are based on established analytical techniques for risedronic acid and its deuterated analogue.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method is used to determine the chemical purity of **Risedronic acid-d4** and to identify any related substances.

- Instrumentation: HPLC system with UV detection.
- Column: Waters Atlantis dC18 (150 mm × 3.9 mm; 5 µm) or equivalent.[3]
- Mobile Phase: A gradient or isocratic mixture of aqueous buffers and organic solvents. A typical mobile phase could be a mixture of potassium phosphate buffer and potassium edetate buffer.[3]
- Flow Rate: 1.0 mL/min.[3]
- Column Temperature: 30 °C.[3]
- Detection Wavelength: 263 nm.[3]
- Sample Preparation: A stock solution of **Risedronic acid-d4** is prepared in deionized water at a concentration of approximately 140 µg/mL. This is further diluted to create working standards and samples.[3]
- Procedure: Inject the sample and standards into the HPLC system. The purity is determined by comparing the area of the main peak to the total area of all peaks.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Isotopic Purity

LC-MS/MS is a highly sensitive method used to confirm the molecular weight and determine the isotopic enrichment of **Risedronic acid-d4**.

- Instrumentation: LC-MS/MS system.
- Chromatographic Conditions:
 - Column: Phenomenex Gemini C18 (150 mm × 2.0 mm, 5 µm).[4][5]
 - Mobile Phase: A gradient of 10 mM ammonium acetate and acetonitrile.[4][5]

- Flow Rate: 300 $\mu\text{L}/\text{min}$.^{[4][5]}
- Derivatization: To improve chromatographic retention and sensitivity, the phosphonic acid groups can be methylated using trimethylsilyl-diazomethane.^{[4][5]}
- Mass Spectrometry Conditions:
 - Ionization Mode: Electrospray Ionization (ESI), typically in positive or negative mode.
 - Scan Type: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) to monitor the mass-to-charge ratios of the deuterated and non-deuterated species.
- Data Analysis: The isotopic purity is calculated by comparing the peak area of the deuterated compound to that of any residual non-deuterated compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

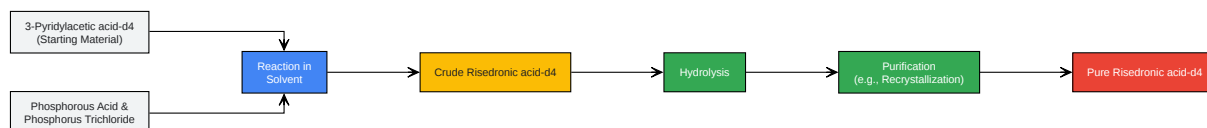
^1H -NMR and ^{31}P -NMR are used to confirm the chemical structure of **Risedronic acid-d4**.

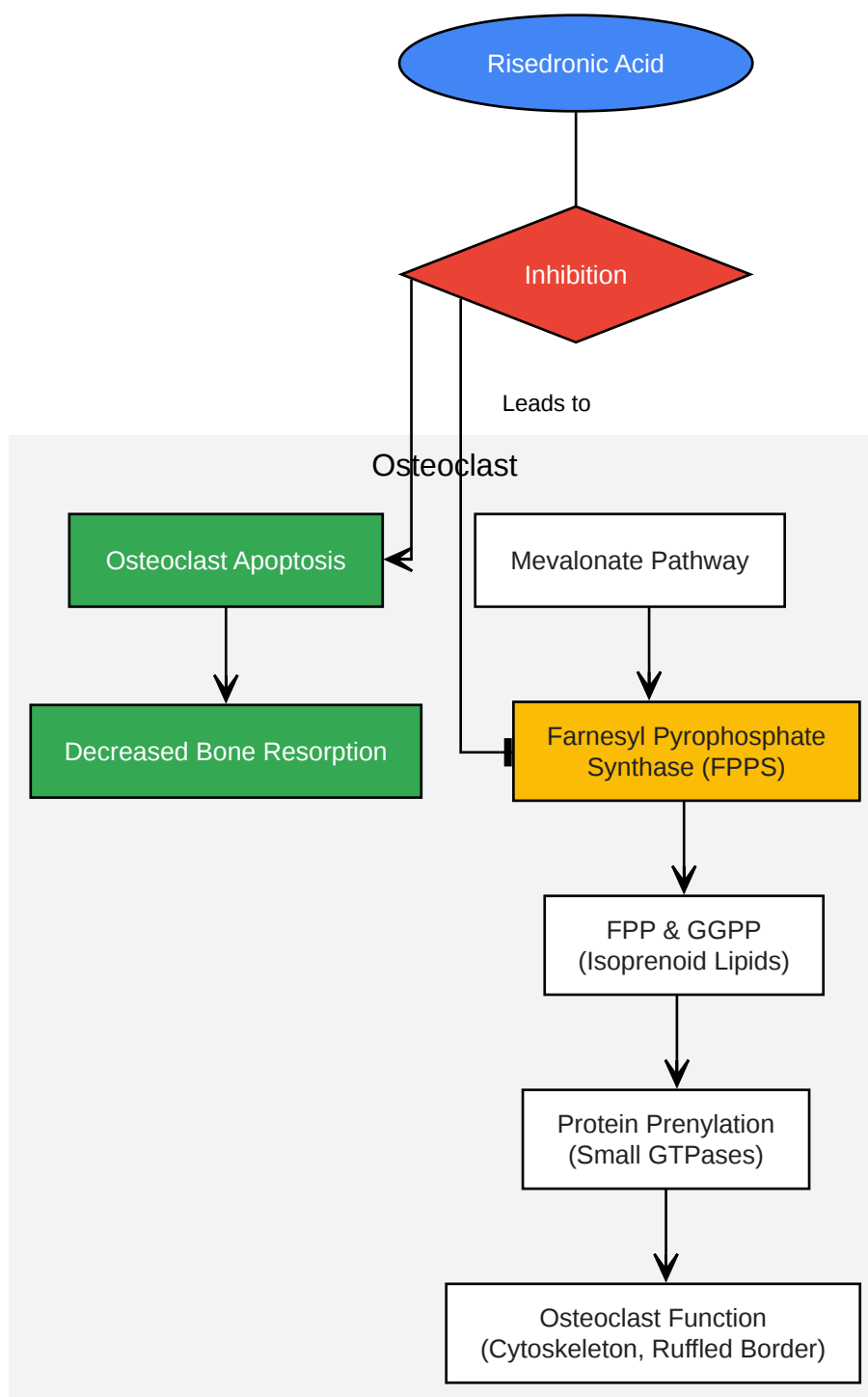
- Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).
- Sample Preparation: Dissolve the sample in a suitable deuterated solvent (e.g., D_2O).
- Procedure: Acquire ^1H and ^{31}P NMR spectra. The absence or significant reduction of signals corresponding to the protons on the pyridine ring in the ^1H -NMR spectrum confirms deuteration. The ^{31}P -NMR spectrum should show a characteristic signal for the phosphonate groups.

Visualized Workflows and Pathways

General Synthesis and Purification Workflow

The synthesis of **Risedronic acid-d4** involves the reaction of a deuterated pyridine precursor with phosphorous acid and a phosphorus-containing reagent, followed by purification.





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